

The Pharmacokinetics and Pharmacodynamics of Nutlin-2: A Preclinical In-Depth Analysis

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Compound of Interest

Compound Name: **Nutlin-2**

Cat. No.: **B1245943**

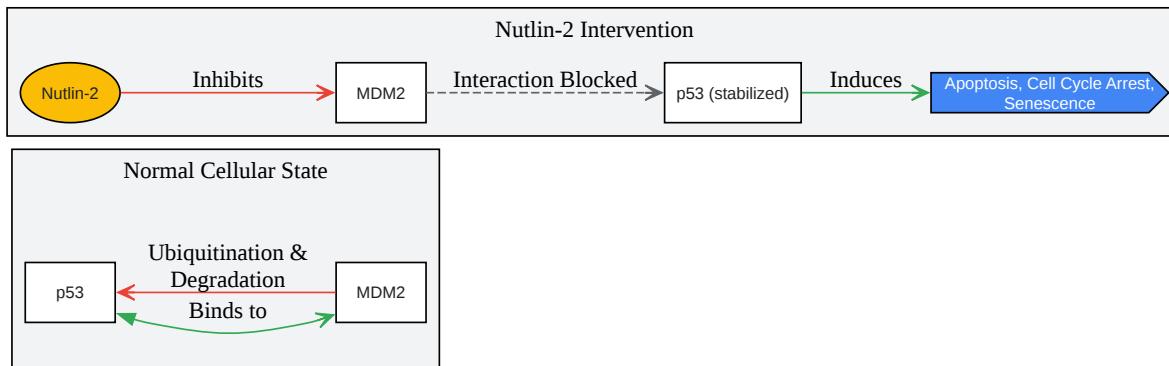
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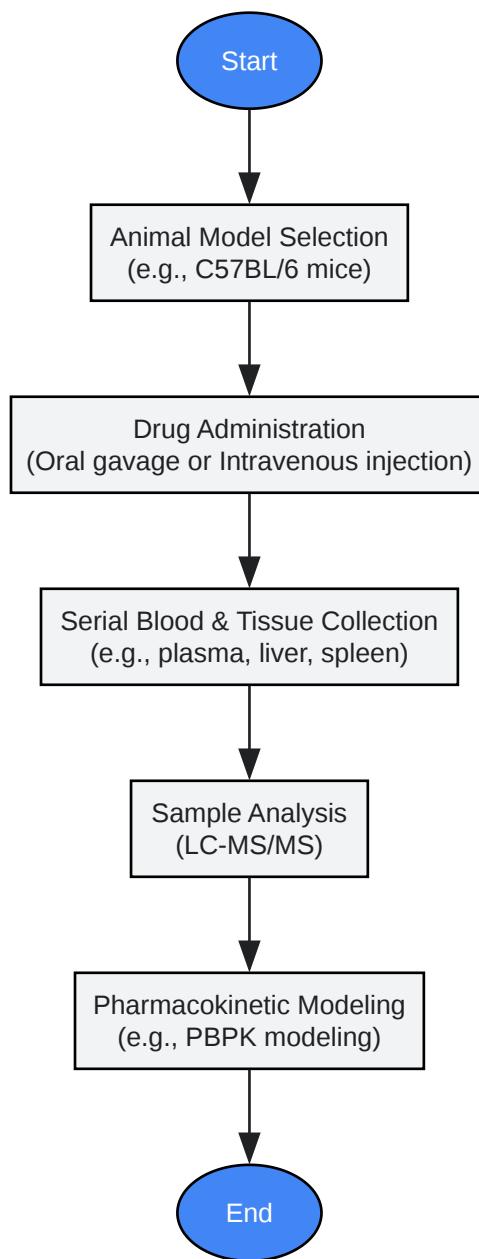
For Researchers, Scientists, and Drug Development Professionals

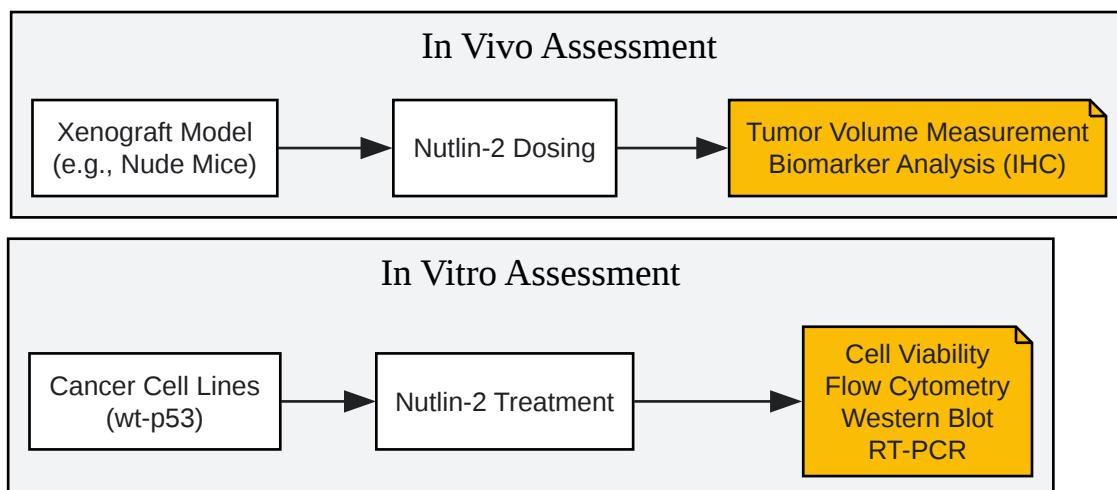
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **Nutlin-2**, a pioneering small molecule inhibitor of the MDM2-p53 interaction. As a key tool in the study of tumor suppressor reactivation, understanding its behavior in preclinical models is critical for the development of next-generation cancer therapeutics. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanism of action and efficacy in various cancer models.

Core Mechanism of Action: The p53-MDM2 Axis

Nutlins are a class of cis-imidazoline analogs that function by inhibiting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53.^[1] In many tumors with wild-type p53, its function is suppressed by overexpression of MDM2, which targets p53 for proteasomal degradation.^[2] **Nutlin-2** binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53.^{[3][4]} This activation of the p53 pathway can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making it a promising therapeutic strategy.^{[1][5]}







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